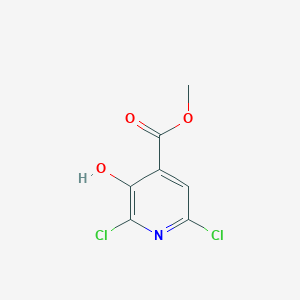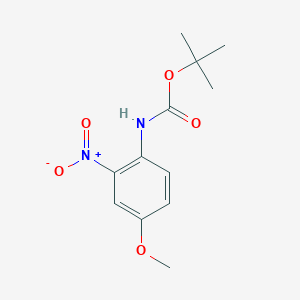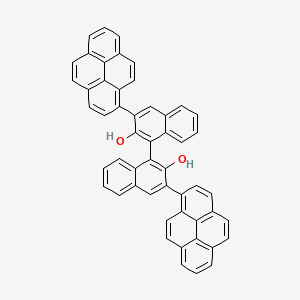
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (DPN) is a fluorescent compound that has been widely used in scientific research due to its unique properties. DPN is a chiral molecule, meaning that it has a non-superimposable mirror image. It has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research.
Wirkmechanismus
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα). (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol binds to ERβ and induces a conformational change that leads to the activation of downstream signaling pathways. The activation of ERβ has been linked to a variety of physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has several advantages for lab experiments. It is a highly specific and selective agonist of ERβ, which makes it a valuable tool for studying the role of ERβ in physiological processes. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is also a fluorescent compound, which allows for easy detection and visualization in experiments.
However, (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol also has several limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is also relatively expensive compared to other compounds used in scientific research.
Zukünftige Richtungen
There are several future directions for the use of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in scientific research. One potential application is in the development of new cancer therapies. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been shown to have anticancer properties, and further research could lead to the development of new drugs that target ERβ.
Another potential application is in the study of neurodegenerative diseases. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol ((S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol) is a fluorescent compound that has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research and neurodegenerative diseases. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has several advantages for lab experiments, including its specificity and selectivity for ERβ and its fluorescent properties. However, (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol also has several limitations, including its complexity and cost. Future research on (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol could lead to the development of new cancer therapies and treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol involves the condensation of 1,2-naphthoquinone and pyrene-1-carboxaldehyde. The reaction is catalyzed by a chiral auxiliary and yields the chiral (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol molecule. The synthesis of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been extensively used in scientific research due to its unique properties. It has been studied for its ability to bind to estrogen receptors and its potential applications in cancer research. (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has also been used as a probe to study the microenvironment of lipid bilayers and the interaction of membrane proteins with lipids.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZAWXVJLOUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)
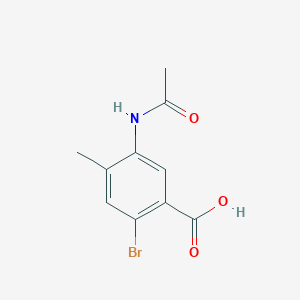
![2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B3248225.png)
![4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B3248232.png)

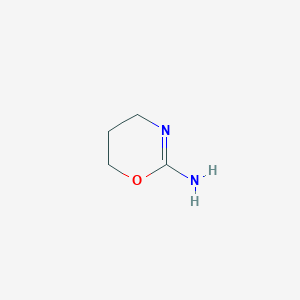
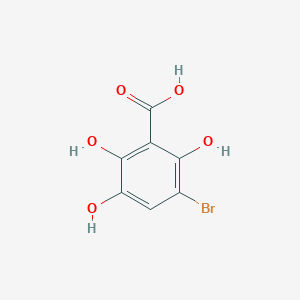

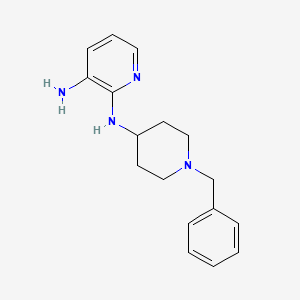
![1,3-Difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
